Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate
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Overview
Description
Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is a synthetic organic compound with the molecular formula C18H18O3. It is also known by other names such as butyl 9-hydroxyfluorene-9-carboxylate and flurenol-butyl . This compound is characterized by its fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a tert-butyl ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 9-oxo-9H-fluorene-9-carboxylic acid.
Reduction: 9-hydroxyfluorene-9-carboxylic acid.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butyl 9-hydroxyfluorene-9-carboxylate: Similar structure but with a different ester group.
9-oxo-9H-fluorene-4-carboxylic acid tert-butyl ester: Similar backbone but with a different functional group.
9-fluorenemethanol: Similar fluorene backbone but with a hydroxyl group instead of an ester.
Uniqueness
Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is unique due to its specific combination of a fluorene backbone and a tert-butyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
87700-57-0 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
tert-butyl 9-hydroxyfluorene-9-carboxylate |
InChI |
InChI=1S/C18H18O3/c1-17(2,3)21-16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3 |
InChI Key |
ZJRYMNLQPWKDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origin of Product |
United States |
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